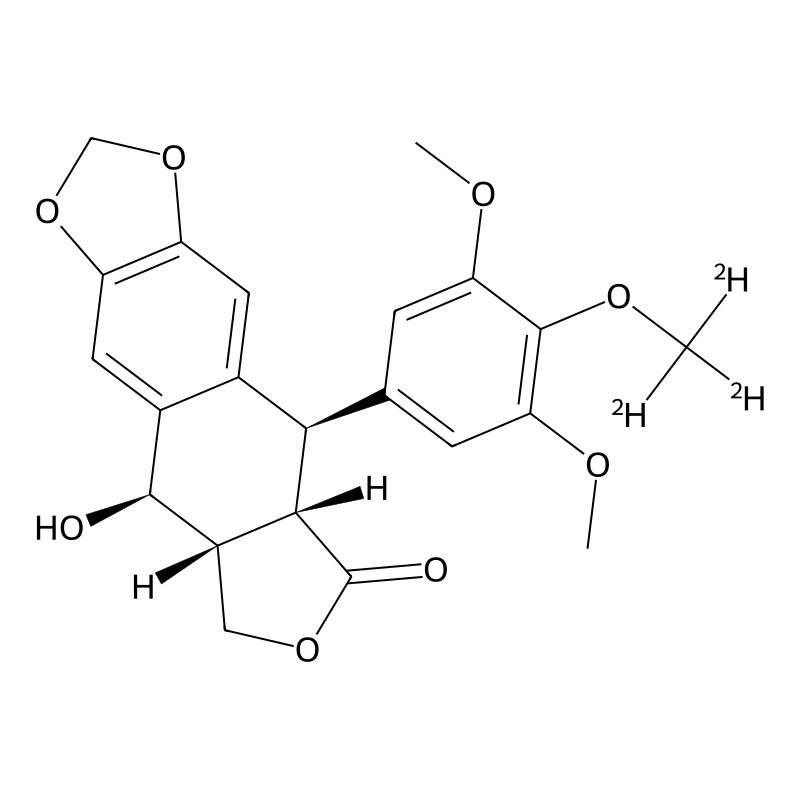

Picropodophyllotoxin-d3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Picropodophyllotoxin-d3 (PPT-d3) is a naturally occurring derivative of podophyllotoxin, a compound found in the Mayapple plant (Podophyllum peltatum). While podophyllotoxin itself has shown antitumor properties, its clinical use is limited due to severe toxicity []. However, PPT-d3 has emerged as a potential research candidate due to its ability to inhibit mitosis, the process by which cells divide.

Disrupting Microtubule Dynamics

Mitosis relies on the formation of microtubules, a network of cellular scaffolding essential for chromosome separation during cell division. PPT-d3 acts as a mitotic inhibitor by binding to tubulin, the building block of microtubules. This binding prevents tubulin from properly assembling, leading to the disruption of the microtubule network and ultimately halting cell division []. This ability to target mitosis makes PPT-d3 a potential therapeutic candidate for cancer, as rapidly dividing cells are more susceptible to this disruption.

Exploring Therapeutic Potential

Research on PPT-d3 is ongoing, with studies investigating its effectiveness against various cancers. For example, some studies have shown promise for PPT-d3 in treating leukemia and other blood cancers [, ]. Additionally, research is exploring the potential for PPT-d3 to overcome resistance to existing cancer therapies, offering a new avenue for treatment [].

Picropodophyllotoxin-d3 is a derivative of podophyllotoxin, a natural product originally extracted from the roots of the Podophyllum species, particularly Podophyllum peltatum. This compound has garnered attention due to its unique structural features and potential therapeutic applications, particularly in oncology. Picropodophyllotoxin-d3 is characterized by its fine colorless crystalline form and is noted for being water-insoluble, which influences its bioavailability and pharmacokinetics .

The chemical reactivity of picropodophyllotoxin-d3 includes its susceptibility to oxidation and reduction reactions. It may react with strong oxidizing agents and can undergo exothermic reactions with reducing agents, releasing hydrogen gas . The compound's structure allows it to participate in various chemical transformations that can lead to the formation of different derivatives or related compounds.

Picropodophyllotoxin-d3 exhibits significant biological activity, particularly as an anti-cancer agent. Studies have shown that it induces apoptosis in esophageal squamous cancer cells by activating multiple caspases and increasing reactive oxygen species levels . The mechanism involves the regulation of endoplasmic reticulum stress and mitochondrial pathways, highlighting its potential as a therapeutic agent against certain types of cancer . Furthermore, it has been observed to cause cell cycle arrest at the G2/M phase by modulating cyclin-dependent kinase complexes .

Synthesis of picropodophyllotoxin-d3 can be achieved through various methods, including:

- Chemical Synthesis: Utilizing organic synthesis techniques to create the compound from simpler precursors.

- Biotransformation: Employing microbial or enzymatic processes to convert natural substrates into picropodophyllotoxin-d3.

- Continuous-flow synthesis: Recent advancements have introduced continuous-flow methods that enhance yield and efficiency in synthesizing vitamin D derivatives, which could be adapted for picropodophyllotoxin-d3 synthesis .

These synthesis methods aim to optimize yield while minimizing by-products and environmental impact.

Picropodophyllotoxin-d3 holds promise in several applications:

- Anticancer Therapy: Its ability to induce apoptosis in cancer cells makes it a candidate for developing new cancer treatments.

- Pharmaceutical Research: Ongoing studies are exploring its mechanisms of action and potential combinations with other therapeutic agents.

- Natural Product Chemistry: As a derivative of podophyllotoxin, it contributes to the understanding of plant-derived compounds in medicinal chemistry.

Research on interaction studies involving picropodophyllotoxin-d3 focuses on its synergistic effects with other chemotherapeutic agents. Studies indicate that combining picropodophyllotoxin-d3 with traditional chemotherapeutics may enhance efficacy while reducing toxicity . Additionally, investigations into its interactions with cellular pathways involved in apoptosis and cell cycle regulation are ongoing.

Picropodophyllotoxin-d3 shares structural similarities with several other compounds derived from podophyllum species or related natural products. Here are a few notable comparisons:

| Compound Name | Structural Similarity | Unique Features |

|---|---|---|

| Podophyllotoxin | Epimer of picropodophyllotoxin | Known for its potent anticancer properties |

| Etoposide | Semi-synthetic derivative of podophyllotoxin | Widely used in chemotherapy for various cancers |

| Teniposide | Related to etoposide | Used in pediatric oncology |

| Vincristine | Alkaloid from Catharanthus roseus | Different mechanism but similar anticancer applications |

Picropodophyllotoxin-d3 is unique due to its specific apoptotic pathways and regulatory effects on cell cycle proteins, distinguishing it from these similar compounds . Its distinct mechanisms may provide new avenues for cancer treatment strategies.

Organic Synthesis from Podophyllotoxin Derivatives

Picropodophyllotoxin-d3 is a deuterium-labeled derivative of podophyllotoxin with the molecular formula C22H19D3O8 and a molecular weight of 417.42 g/mol [23] [24]. This compound features three deuterium atoms incorporated into the podophyllotoxin structure, making it valuable for various analytical and research applications [25]. The synthesis of picropodophyllotoxin-d3 begins with podophyllotoxin as the primary starting material, which undergoes specific chemical modifications to yield the desired deuterated product [1] [6].

The organic synthesis pathway typically involves the chemical modification of podophyllotoxin through a series of reactions targeting specific functional groups [4]. One approach utilizes the natural lignan podophyllotoxin extracted from plant sources such as Podophyllum species, which serves as the foundation for subsequent chemical transformations [7]. The synthesis process generally follows a semi-synthetic approach, where the core structure of podophyllotoxin is preserved while specific modifications are made to incorporate deuterium atoms [6] [28].

A key step in the synthesis involves the transformation of podophyllotoxin to picropodophyllotoxin through an isomerization reaction, followed by selective deuteration at specific positions [1] [4]. This process requires precise control of reaction conditions to ensure the correct stereochemistry is maintained during the transformation [4]. The synthesis typically employs protecting groups to shield reactive functionalities while allowing selective modifications at desired positions [6] [28].

The conversion of podophyllotoxin to picropodophyllotoxin-d3 often involves multiple reaction steps, including selective oxidation, reduction, and deuterium incorporation [1] [6]. The synthetic route must be carefully designed to ensure high yield and purity of the final product, as well as the correct positioning of the deuterium atoms [25] [26].

| Synthesis Step | Reaction Type | Key Reagents | Product |

|---|---|---|---|

| Initial Modification | Functional group transformation | Oxidizing agents, catalysts | Modified podophyllotoxin intermediate |

| Isomerization | Stereochemical rearrangement | Lewis acids, bases | Picropodophyllotoxin |

| Deuterium Incorporation | Selective deuteration | Deuterium sources, catalysts | Picropodophyllotoxin-d3 |

| Purification | Chromatographic separation | Solvents, adsorbents | Pure picropodophyllotoxin-d3 |

The synthesis of picropodophyllotoxin-d3 requires sophisticated laboratory techniques and specialized equipment to achieve the desired stereochemical control and deuterium incorporation [4] [28]. The final product must meet stringent purity standards, typically ≥95%, to be suitable for analytical and research applications [25] [26].

Deuterium Incorporation Strategies

Deuterium incorporation into the picropodophyllotoxin structure represents a critical aspect of synthesizing picropodophyllotoxin-d3 [5] [13]. Several strategies have been developed for the selective introduction of deuterium atoms into organic molecules, each with specific advantages depending on the target positions and desired stereochemistry [27].

Catalytic transfer deuteration stands as a prominent method for incorporating deuterium into organic molecules [27]. This approach involves the addition of deuterium from non-deuterium gas sources to specific positions in the molecule [13] [27]. The process typically employs transfer reagents such as deuterated formic acid or deuterated isopropanol, along with appropriate catalysts to facilitate the deuterium transfer [27]. This method offers selectivity for unsaturated carbon-carbon bonds, making it suitable for specific positions in the picropodophyllotoxin structure [13] [27].

Hydrogen isotope exchange (HIE) represents another valuable strategy for deuterium incorporation [5] [13]. This approach enables the direct exchange of hydrogen atoms with deuterium at specific positions in the molecule [27]. The process typically utilizes transition metal catalysts such as iridium, ruthenium, or platinum complexes, along with deuterium sources [5] [13]. Position selectivity can be achieved through the use of directing groups that guide the catalyst to specific sites in the molecule [13] [27].

Photoredox-catalyzed deuteration has emerged as a powerful technique for selective deuterium incorporation [5]. This method utilizes light-activated catalysts to facilitate the exchange of hydrogen with deuterium, typically using deuterium oxide (D2O) as the deuterium source [5] [13]. The approach has shown particular effectiveness for α-amino sp3 carbon-hydrogen bonds, allowing for site-specific deuteration [5] [27].

| Deuteration Strategy | Mechanism | Catalysts/Reagents | Selectivity |

|---|---|---|---|

| Catalytic Transfer Deuteration | Addition of deuterium from non-D2 sources | Transfer reagents (deuterated formic acid, isopropanol) | Selective for unsaturated C-C bonds |

| Hydrogen Isotope Exchange | Direct H/D exchange at specific positions | Ir, Ru, or Pt catalysts | Position-selective based on directing groups |

| Photoredox-catalyzed Deuteration | Light-mediated deuteration | Photocatalysts with D2O | Selective for α-amino sp3 C-H bonds |

| Metal-catalyzed Deuteration | Catalyst-directed deuteration | Pd(OAc)2, Ni complexes | Regioselective for specific positions |

Metal-catalyzed deuteration represents another significant approach for incorporating deuterium into the picropodophyllotoxin structure [13] [27]. This method employs metal catalysts such as palladium acetate or nickel complexes to facilitate the selective introduction of deuterium at specific positions [27]. The regioselectivity of the deuteration can be controlled through the choice of catalyst and reaction conditions [13] [27].

The incorporation of deuterium into picropodophyllotoxin to form picropodophyllotoxin-d3 typically targets specific positions in the molecule, requiring precise control of reaction conditions and careful selection of the deuteration strategy [5] [13]. The choice of method depends on factors such as the desired position of deuterium incorporation, the stereochemical requirements, and the compatibility with other functional groups present in the molecule [13] [27].

Biotechnological Approaches

Enzymatic Biotransformation of Precursors

Enzymatic biotransformation represents a sophisticated approach for the production of podophyllotoxin derivatives, including potential pathways for picropodophyllotoxin-d3 synthesis [7] [14]. This methodology harnesses the power of specific enzymes to catalyze precise transformations of podophyllotoxin precursors, offering advantages in terms of stereoselectivity and reaction specificity [17] [21].

Cytochrome P450 monooxygenases play a crucial role in the biotransformation of podophyllotoxin precursors [14] [21]. These enzymes catalyze the hydroxylation of specific positions on podophyllotoxin precursors, enabling the introduction of hydroxyl groups at precise locations in the molecule [14] [21]. The hydroxylation reactions are highly regioselective and stereoselective, providing a foundation for subsequent modifications including potential deuterium incorporation [14] [21].

Deoxypodophyllotoxin synthase (DPS) represents another key enzyme in the biotransformation pathway [14] [19]. This enzyme catalyzes the conversion of precursors to deoxypodophyllotoxin, a critical intermediate in the synthesis of podophyllotoxin derivatives [14] [19]. The enzyme-catalyzed reaction proceeds with high stereoselectivity, ensuring the correct configuration of the product [14] [19].

| Enzyme Type | Function | Source | Application in Synthesis |

|---|---|---|---|

| Cytochrome P450 Monooxygenases | Hydroxylation of specific positions | Plant sources (Podophyllum hexandrum) | Introduction of hydroxyl groups for further modification |

| Deoxypodophyllotoxin Synthase | Conversion of precursors to deoxypodophyllotoxin | Engineered microbial systems | Production of key intermediates |

| Peroxidase Enzymes | Cyclization of dibenzylbutanolides | Horseradish or plant cell cultures | Formation of podophyllotoxin scaffold |

| O-Methyltransferases | Methylation of hydroxyl groups | Plant sources or recombinant expression | Modification of functional groups |

| 2-Oxoglutarate/Fe(II)-dependent Dioxygenase | Ring closure in podophyllotoxin biosynthesis | Plant sources (Podophyllum hexandrum) | Formation of core structure |

Peroxidase enzymes contribute significantly to the enzymatic biotransformation of podophyllotoxin precursors [8] [17]. These enzymes catalyze the cyclization of dibenzylbutanolides to form members of the podophyllotoxin family [8]. The enzyme-catalyzed cyclization proceeds with high efficiency and stereoselectivity, providing a valuable approach for the synthesis of the podophyllotoxin scaffold [8] [17].

O-Methyltransferases represent another class of enzymes utilized in the biotransformation of podophyllotoxin precursors [21]. These enzymes catalyze the methylation of hydroxyl groups on precursor molecules, enabling the introduction of methoxy groups at specific positions [21]. The enzyme-catalyzed methylation reactions are highly regioselective, providing a means for selective modification of the podophyllotoxin structure [21].

2-Oxoglutarate/Fe(II)-dependent dioxygenases play a crucial role in the biosynthesis of podophyllotoxin [21]. These enzymes catalyze ring closure reactions in the podophyllotoxin biosynthetic pathway, contributing to the formation of the core structure [21]. The enzyme-catalyzed ring closure proceeds with high stereoselectivity, ensuring the correct configuration of the product [21].

The enzymatic biotransformation of podophyllotoxin precursors offers a promising approach for the synthesis of podophyllotoxin derivatives, potentially including picropodophyllotoxin-d3 [14] [17]. The high stereoselectivity and regioselectivity of enzyme-catalyzed reactions provide advantages over traditional chemical synthesis methods, particularly for complex transformations requiring precise control of stereochemistry [17] [21].

Microbial Modification Techniques

Microbial modification techniques represent powerful approaches for the transformation of podophyllotoxin and its derivatives, offering potential pathways for the synthesis of compounds like picropodophyllotoxin-d3 [15] [17]. These techniques harness the metabolic capabilities of various microorganisms to perform specific transformations on podophyllotoxin precursors or intermediates [17] [18].

Gibberella fujikuroi SH-f13 has demonstrated remarkable capability in the demethylation of methoxyl groups on podophyllotoxin derivatives [17]. This fungal strain catalyzes the conversion of podophyllotoxin to 4′-demethylepipodophyllotoxin with a substrate conversion rate of 38.2% ± 3.6% [17]. The microbial transformation proceeds with high regioselectivity, targeting specific methoxyl groups in the molecule [17]. This demethylation capability could potentially be leveraged in the synthesis of picropodophyllotoxin-d3 by creating intermediates suitable for subsequent deuterium incorporation [17] [18].

Alternaria alternata S-f6 exhibits valuable oxidation capabilities for podophyllotoxin derivatives [17]. This fungal strain catalyzes the oxidation of hydroxyl groups, converting 4′-demethylepipodophyllotoxin to 4′-demethylpodophyllotoxone [17]. The microbial oxidation provides a reactive keto group that can serve as a handle for further modifications, potentially including deuterium incorporation [17]. The transformation reaches peak concentration after 4.5 days of culture, yielding 15.66 ± 2.18 mg/liter of product [17].

| Microbial System | Transformation Type | Product/Outcome | Potential Application |

|---|---|---|---|

| Gibberella fujikuroi SH-f13 | Demethylation of methoxyl groups | 4′-demethylepipodophyllotoxin | Creation of intermediates for deuteration |

| Alternaria alternata S-f6 | Oxidation of hydroxyl groups | 4′-demethylpodophyllotoxone | Introduction of reactive groups for modification |

| Escherichia coli (engineered) | Multi-enzyme cascade synthesis | Deoxypodophyllotoxin and epipodophyllotoxin | Complete biosynthetic pathway |

| Nicotiana benthamiana (tobacco) | Heterologous expression of pathway | (−)-4′-desmethylepipodophyllotoxin | Production of podophyllotoxin derivatives |

| Endophytic fungi | Biotransformation of precursors | Various podophyllotoxin derivatives | Diverse structural modifications |

Engineered Escherichia coli systems have been developed for the multi-enzyme cascade synthesis of podophyllotoxin derivatives [14] [20]. These systems incorporate multiple enzymes from the podophyllotoxin biosynthetic pathway, enabling the conversion of precursors to deoxypodophyllotoxin and epipodophyllotoxin [14]. The engineered microbial system achieved 98% yield (78.1 mg/L) in the conversion of matairesinol to deoxypodophyllotoxin through a five-step multi-enzyme biotransformation [14]. This approach demonstrates the potential for complete biosynthetic pathways in microbial hosts, which could be adapted for the production of deuterated derivatives [14] [20].

Nicotiana benthamiana (tobacco) has been utilized as a host for the heterologous expression of the podophyllotoxin biosynthetic pathway [21]. Through Agrobacterium-mediated transient expression, researchers have reconstituted the pathway to (−)-4′-desmethylepipodophyllotoxin by coexpressing ten genes in tobacco [21]. This approach circumvents the need for cultivation of the natural plant source and provides a platform for the production of podophyllotoxin derivatives [21]. The heterologous expression system could potentially be adapted for the incorporation of deuterium through the use of deuterated precursors or additional enzymatic steps [18] [21].

Endophytic fungi have demonstrated capabilities in the biotransformation of podophyllotoxin precursors to various derivatives [15] [18]. These fungi possess diverse enzymatic activities that can catalyze transformations such as hydroxylation, oxidation, and glycosylation of podophyllotoxin and related compounds [15] [18]. The microbial transformations often proceed with high regioselectivity and stereoselectivity, offering advantages for the synthesis of complex derivatives [15] [18].

Nuclear Magnetic Resonance Profiling

Nuclear Magnetic Resonance spectroscopy serves as a fundamental analytical technique for elucidating the structural characteristics of Picropodophyllotoxin-d3. The deuterium-labeled analog exhibits distinctive spectroscopic properties that distinguish it from its unlabeled counterpart [1] [2].

The molecular formula of Picropodophyllotoxin-d3 is C22H19D3O8, with a molecular weight of 417.42 g/mol, representing an increase of 3.01 mass units compared to the parent compound [1] [3]. The deuterium labeling occurs specifically at the 4-methoxy group of the trimethoxyphenyl ring, where all three hydrogen atoms of the methoxy group (-OCH3) have been replaced with deuterium atoms (-OCD3) [4]. This selective isotopic substitution ensures that the deuterium atoms are positioned in a stable environment where they are unlikely to undergo exchange with environmental hydrogen atoms, thereby maintaining the integrity of the isotopic label during analytical procedures [4].

The proton Nuclear Magnetic Resonance spectrum of Picropodophyllotoxin-d3 demonstrates characteristic signals in the aromatic region between δ 6.0-8.0 ppm, corresponding to the benzodioxole and remaining methoxy-substituted aromatic protons [5]. The deuterated methoxy position shows no signal in the 1H Nuclear Magnetic Resonance spectrum, confirming successful isotopic incorporation [2]. The absence of the methoxy proton signals at approximately δ 3.7-3.9 ppm, which are typically observed in the parent compound, provides clear evidence of deuterium substitution [6].

Deuterium isotope effects on 13C Nuclear Magnetic Resonance chemical shifts are observed in Picropodophyllotoxin-d3, following established patterns for deuterium-labeled compounds [7] [8]. One-bond deuterium isotope effects, defined as the difference in chemical shift between the deuterated and non-deuterated compounds, typically range from 0.2 to 1.5 ppm for carbon atoms directly bonded to deuterium [8]. Two-bond effects are generally around 0.1 ppm, while three-bond effects may range from -0.02 to 0.07 ppm depending on conformational factors [8].

The 13C Nuclear Magnetic Resonance spectrum exhibits characteristic carbon resonances consistent with the podophyllotoxin framework. The lactone carbonyl carbon appears at approximately δ 175 ppm, while the aromatic carbons resonate between δ 110-160 ppm [9]. The deuterated methoxy carbon shows an upfield shift compared to its protiated analog due to the one-bond deuterium isotope effect [7].

Variable-temperature Nuclear Magnetic Resonance studies reveal conformational dynamics similar to those observed in related podophyllotoxin derivatives. Signal doubling patterns observed in some derivatives at room temperature, attributed to the existence of rotamers or conformational isomers, provide insights into the molecular flexibility of the cyclolignan framework [10].

| Parameter | Picropodophyllotoxin | Picropodophyllotoxin-d3 | Podophyllotoxin |

|---|---|---|---|

| Molecular Formula | C22H22O8 | C22H19D3O8 | C22H22O8 |

| Molecular Weight (g/mol) | 414.41 | 417.42 | 414.41 |

| 1H NMR Aromatic Region | δ 6.0-8.0 ppm | δ 6.0-8.0 ppm | δ 6.0-8.0 ppm |

| Methoxy Signals | δ 3.7-3.9 ppm | No signal at deuterated position | δ 3.7-3.9 ppm |

| Deuteration Site | N/A | 4-methoxy group (-OCD3) | N/A |

Mass Spectrometric Analysis

Mass spectrometry provides comprehensive fragmentation patterns and molecular ion characterization for Picropodophyllotoxin-d3. Electrospray ionization mass spectrometry in positive mode readily generates protonated molecular ions [M+H]+ and sodium adducts [M+Na]+ for structural confirmation [11] [12].

The molecular ion peak of Picropodophyllotoxin-d3 appears at m/z 418.15 [M+H]+ and m/z 440.13 [M+Na]+, representing a 3 mass unit increase compared to the unlabeled compound due to deuterium incorporation [12]. High-resolution mass spectrometry confirms the molecular composition and isotopic pattern consistent with the deuterated structure [11].

Fragmentation pathways of Picropodophyllotoxin-d3 follow similar patterns to those established for podophyllotoxin derivatives, with characteristic mass shifts of +3 mass units for fragments retaining the deuterated methoxy group [11] [13]. The base peak typically appears at m/z 316, corresponding to the loss of specific neutral fragments from the molecular ion [11]. Common fragmentation patterns include the sequential loss of water (H2O, 18 mass units), carbon monoxide (CO, 28 mass units), and formaldehyde (CH2O, 30 mass units) [11] [13].

The characteristic elimination of neutral groups from the precursor protonated ions includes 4-R1H, where R1 represents the substituent at the C-4 position, ArH corresponding to the aromatic moiety, and other small molecules such as CO, CH2O, and C4H4O2 [11]. Product ions at m/z 400, 316, 270, and 242 serve as diagnostic masses for Picropodophyllotoxin-d3, shifted by 3 mass units from the corresponding fragments of the unlabeled compound [11].

Liquid chromatography-tandem mass spectrometry methods have been developed for the simultaneous determination of picropodophyllin and its isomer podophyllotoxin in biological matrices [12]. Selected reaction monitoring transitions of m/z 516→102 for picropodophyllin and podophyllotoxin, and m/z 500→102 for internal standards, demonstrate the analytical utility of mass spectrometric techniques for quantitative analysis [12].

Retention times in reversed-phase liquid chromatography typically range from 1.4 to 1.5 minutes for Picropodophyllotoxin-d3 using gradient elution with mobile phases containing hexylamine and formic acid in water-methanol systems [12]. The deuterated compound exhibits similar chromatographic behavior to its unlabeled counterpart, with baseline separation achieved under optimized conditions [12].

| Mass Spectrometric Parameter | Picropodophyllotoxin | Picropodophyllotoxin-d3 | Difference |

|---|---|---|---|

| [M+H]+ (m/z) | 415.14 | 418.15 | +3.01 |

| [M+Na]+ (m/z) | 437.12 | 440.13 | +3.01 |

| Base Peak (m/z) | 313 | 316 | +3 |

| Key Fragments | 397, 313, 267, 239 | 400, 316, 270, 242 | +3 for each |

| Retention Time (min) | 1.4-1.5 | 1.4-1.5 | No significant change |

X-ray Crystallography and Conformational Studies

X-ray crystallographic analysis provides detailed three-dimensional structural information for picropodophyllin and related compounds, revealing key conformational features and intermolecular interactions [14] [15]. The crystal structure of picropodophyllin has been determined at room temperature using single crystal X-ray diffraction techniques [15].

Picropodophyllin crystallizes in the orthorhombic space group P 21 21 21 with unit cell parameters a = 10.538(1) Å, b = 11.203(1) Å, c = 16.855(2) Å, and Z = 4 [15]. The calculated density is 1.380 g cm-3, and the structure was refined to a final R-factor of 0.042 for 1241 observed reflections with I ≥ 3σ(I) [15].

The molecular structure consists of a fused ring system containing four rings (A, B, C, and D) with a pendant methoxyphenyl ring (E) [15]. The conformations of the constituent rings are as follows: the dioxolen ring (A) adopts an envelope conformation, both phenyl rings (B and E) are planar, the cyclohexane ring (C) exhibits a distorted boat conformation, and the lactone ring (D) assumes an envelope conformation [15].

The plane of the pendant phenyl ring (E) is oriented approximately 72° from the mean least-squares plane of rings A, B, C, and D, indicating a significant deviation from planarity in the overall molecular architecture [15]. This quasi-axial orientation of the trimethoxyphenyl substituent is a characteristic feature of podophyllotoxin-type compounds and influences their biological activity [16].

Intermolecular hydrogen bonding patterns play a crucial role in the crystal packing. Molecules are connected in a head-to-tail fashion through O–H···O hydrogen bonds, creating extended networks that stabilize the crystal structure [15]. The hydroxyl group at the C-4 position serves as both a hydrogen bond donor and acceptor, facilitating these intermolecular interactions [14].

Conformational analysis using computational methods reveals that picropodophyllin exhibits greater flexibility compared to podophyllotoxin [17] [18]. While podophyllotoxin is relatively rigid with only one low-energy conformation, picropodophyllin can adopt several favorable conformations due to different arrangements of the fused lactone ring and stereochemical differences at the C-2 carbon [17] [18].

The stereochemical configuration at the four chiral centers (C-1, C-2, C-3, and C-4) defines the three-dimensional structure and biological activity of these compounds [16]. The trans-configuration of the lactone ring relative to the tricyclic system is particularly important for microtubule-destabilizing activity [18].

Crystal structures of podophyllotoxin inclusion complexes demonstrate the ability of these compounds to form host-guest assemblies with various organic molecules [14]. These complexes crystallize in the orthorhombic space group P 21 21 21 with unit cell dimensions ranging from a = 10.3-10.6 Å, b = 17.3-17.8 Å, and c = 25.8-26.1 Å [14].

Structural studies of podophyllotoxin derivatives complexed with tubulin provide insights into their mechanism of action [19] [20]. High-resolution crystal structures reveal detailed interactions between these compounds and the colchicine-binding site of tubulin, explaining structure-activity relationships and guiding the development of new derivatives [19] [20].

| Crystallographic Parameter | Picropodophyllin | Podophyllotoxin Complexes | Related Derivatives |

|---|---|---|---|

| Space Group | P 21 21 21 | P 21 21 21 | Various |

| a (Å) | 10.538 | 10.3-10.6 | 10-15 |

| b (Å) | 11.203 | 17.3-17.8 | 10-20 |

| c (Å) | 16.855 | 25.8-26.1 | 15-30 |

| Volume (ų) | 1991.3 | 4600-4900 | 2000-8000 |

| Density (g/cm³) | 1.380 | 1.35-1.40 | 1.2-1.5 |

| R-factor | 0.042 | 0.033-0.042 | 0.03-0.08 |

| Temperature (K) | 298 | 173-298 | 100-298 |